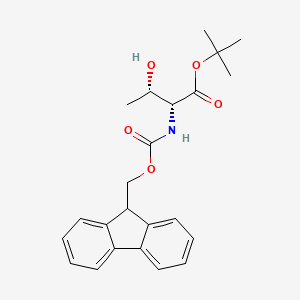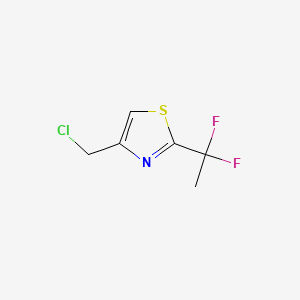
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chloromethylation process. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents for these reactions include sodium azide and potassium thiocyanate.
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
-
Reduction Reactions: : Reduction of the difluoroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
-
Medicine: : In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its unique structure allows for the exploration of new therapeutic agents.
-
Industry: : The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be compared with other thiazole derivatives to highlight its uniqueness:
-
This compound:
-
4-(Methyl)-2-(1,1-difluoroethyl)-1,3-thiazole: : Lacks the chloromethyl group, resulting in different reactivity and biological properties.
-
4-(Chloromethyl)-2-(ethyl)-1,3-thiazole: : Contains an ethyl group instead of a difluoroethyl group, affecting its chemical behavior and applications.
-
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-oxazole: : Similar structure but with an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C6H6ClF2NS |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-4(2-7)3-11-5/h3H,2H2,1H3 |
InChI-Schlüssel |
AITXRLUAILXDGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CS1)CCl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
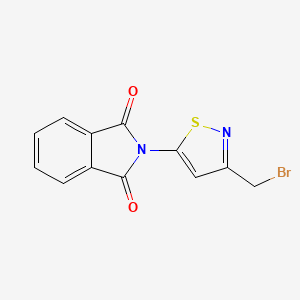
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
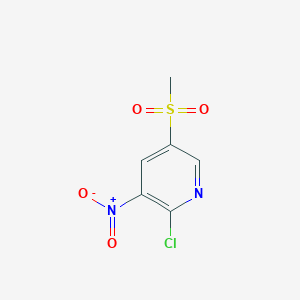
![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B13464126.png)
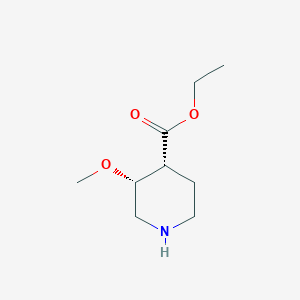
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)

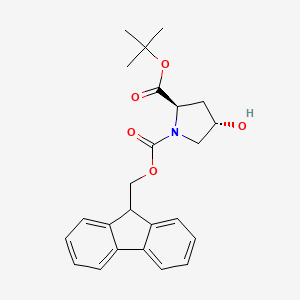
![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
